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Compound of Interest

Compound Name:
6-(N-Fmoc-piperazin-1-yl)-4(3H)-

quinazolinone-3-acetic acid

CAS No.: 269078-82-2

Cat. No.: B051204

Get Quote

Fmoc-Pqa-OH is a rigid, bicyclic amino acid mimetic designed to introduce conformational

constraints into peptide backbones. Unlike standard amino acids, its "amino" and "carboxyl"

termini are separated by a heterocycle, altering the peptide's secondary structure.

Common Name: Fmoc-Pqa-OH[1][2][3][4][5][6]

Chemical Name: 2-(6-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-4-

oxoquinazolin-3(4H)-yl)acetic acid

CAS Number: 269078-82-2[2][3][7][8]

Molecular Formula:

[7][9]

Molecular Weight: 510.54 g/mol [3][10]

Structural Class: Quinazolinone-based peptidomimetic / Piperazinyl-linker.
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Physicochemical Properties Table
Property Specification Critical Note

Appearance White to off-white powder
Yellowing indicates potential

oxidation or light degradation.

Solubility Soluble in DMF, NMP, DMSO

Insoluble in water, ether, and

hexanes. Requires sonication

at >0.1 M.

Hygroscopicity Moderate

The quinazolinone core is

stable, but the Fmoc-

carbamate is moisture-

sensitive over time.

Light Sensitivity High

The conjugated quinazolinone

system acts as a

chromophore; UV/Vis

absorption can induce

degradation.

Chirality Achiral (typically)

The core scaffold is achiral

unless substituted at the acetic

acid alpha-carbon (rare).

Part 2: Stability & Degradation Mechanisms
Understanding the failure modes of Fmoc-Pqa-OH is essential for maintaining reagent integrity.

Dibenzofulvene Release (Base Sensitivity)
Like all Fmoc-derivatives, Fmoc-Pqa-OH is prone to premature deprotection if exposed to trace

amines (e.g., ammonia vapors in a shared fridge) or basic impurities in solvents.

Mechanism: Base-catalyzed E1cB elimination releases dibenzofulvene and the free amine

(Pqa-OH).

Indicator: A strong UV absorbance shift or the presence of a new low-Rf spot on TLC.
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Piperazine Oxidation
The piperazine ring, while protected on one nitrogen by Fmoc, contains a tertiary amine linkage

to the quinazolinone.

Risk: Long-term exposure to atmospheric oxygen can lead to N-oxide formation at the

tertiary amine site, particularly in solution.

Prevention: Store under inert gas (Argon/Nitrogen).

Photochemical Degradation
The quinazolinone core absorbs in the UV range. Extended exposure to ambient lab light

(fluorescent) can lead to radical formation or ring-opening side reactions.

Stability Logic Diagram (Graphviz)
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Caption: Degradation pathways for Fmoc-Pqa-OH highlighting sensitivity to base, light, and

oxidation.

Part 3: Storage Protocols
To ensure maximum shelf-life (1–2 years), strictly adhere to the following storage hierarchy.

Long-Term Storage (Stock Powder)
Temperature: Store at -20°C (Standard Freezer).

Container: Amber glass vials with Teflon-lined caps. Plastic (polypropylene) is acceptable but

less ideal for long-term moisture barrier.

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

Desiccation: Store the vial inside a secondary container (jar/bag) containing active silica gel

or molecular sieves.

Short-Term Storage (Active Use)
Thawing: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening.

Opening a cold vial introduces condensation, which accelerates Fmoc hydrolysis.

Solution Stability:

In DMF/NMP: Stable for 24–48 hours at room temperature.

Recommendation: Prepare fresh solutions immediately prior to synthesizer loading. Do not

store stock solutions.

Part 4: Handling & Experimental Workflow
Solubility & Activation Protocol
Fmoc-Pqa-OH is a sterically demanding residue. Standard coupling protocols may yield

incomplete incorporation.

Step-by-Step Activation:
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Solvent: Dissolve Fmoc-Pqa-OH in NMP (N-methylpyrrolidone) or DMF to a concentration of

0.2 M.

Note: If turbidity persists, add 1% Triton X-100 or sonicate at 30°C for 5 minutes.

Activation: Use HATU or HCTU (0.95 equivalents relative to amino acid) with DIEA (2.0

equivalents).

Avoid: Carbodiimide (DCC/DIC) activation alone is often too slow for this rigid secondary

amine mimetic.

Coupling Time: Extend coupling time to 2 hours or perform a double coupling (2 x 1 hour).

Troubleshooting "Difficult Sequences"
The Pqa residue often induces aggregation in the growing peptide chain due to its rigid planar

structure.

Symptom: Low coupling efficiency of the next amino acid.

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to

50°C (microwave assisted) for the subsequent step.

Workflow Logic Diagram (Graphviz)
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Caption: Optimized handling workflow to ensure solubility and coupling efficiency.

References
Chem-Impex International.Product Monograph: Fmoc-6-piperazin-1-yl-4(3H)-quinazolinone-

3-acetic acid (Fmoc-Pqa-OH).

Hoffmann-La Roche.Patent WO2012093068A1: Pharmaceutical composition of a complex of

an anti-dig antibody and digoxigenin conjugated to a peptide. (Describes the use of Fmoc-

Pqa-OH in PYY analogues).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b051204/docs?utm_src=pdf-body-img#part-1-technical-identity-physicochemical-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051204?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MedChemExpress.Fmoc-Amino Acid Stability Guidelines.

Santa Cruz Biotechnology.Fmoc-6-piperazin-1-yl-4(3H)-quinazolinone-3-acetic acid Data

Sheet. CAS 269078-82-2.[2][3][7][8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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